7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one
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Overview
Description
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . It is a member of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of o-tolyl ketone and resorcinol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring structure allows for interactions with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2,8-dimethylchromen-4-one: Lacks the o-tolyl group, resulting in different chemical and biological properties.
7-Hydroxy-3-o-tolylchromen-4-one: Lacks the 2,8-dimethyl groups, affecting its reactivity and applications.
Uniqueness
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one is unique due to the presence of both the o-tolyl and 2,8-dimethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16O3 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
7-hydroxy-2,8-dimethyl-3-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-10-6-4-5-7-13(10)16-12(3)21-18-11(2)15(19)9-8-14(18)17(16)20/h4-9,19H,1-3H3 |
InChI Key |
CSIFUJKVADHCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)O)C |
Origin of Product |
United States |
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